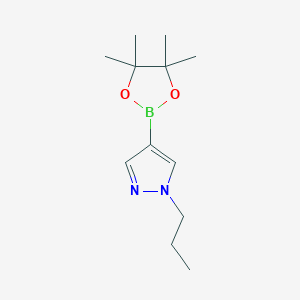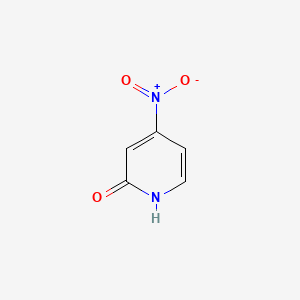![molecular formula C11H15N3O3 B1586655 [1-(5-Nitropyridin-2-yl)piperidin-3-yl]methanol CAS No. 419542-61-3](/img/structure/B1586655.png)
[1-(5-Nitropyridin-2-yl)piperidin-3-yl]methanol
Vue d'ensemble
Description
[1-(5-Nitropyridin-2-yl)piperidin-3-yl]methanol, also known as NPM, is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields, including medicinal chemistry, drug discovery, and neuroscience.
Mécanisme D'action
[1-(5-Nitropyridin-2-yl)piperidin-3-yl]methanol exerts its pharmacological effects through the modulation of various neurotransmitter systems in the brain, including the dopamine, serotonin, and acetylcholine systems. It has been shown to act as a potent inhibitor of monoamine oxidase, an enzyme that plays a key role in the metabolism of neurotransmitters. [1-(5-Nitropyridin-2-yl)piperidin-3-yl]methanol has also been shown to enhance the release of dopamine and serotonin in the brain, which may contribute to its neuroprotective effects.
Biochemical and Physiological Effects:
[1-(5-Nitropyridin-2-yl)piperidin-3-yl]methanol has been shown to exhibit a wide range of biochemical and physiological effects in vitro and in vivo. It has been shown to inhibit the growth of cancer cells, reduce inflammation, and improve cognitive function in animal models of Alzheimer's disease and Parkinson's disease. [1-(5-Nitropyridin-2-yl)piperidin-3-yl]methanol has also been shown to reduce oxidative stress and protect against neurotoxicity induced by various agents, including methamphetamine and MPTP.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of [1-(5-Nitropyridin-2-yl)piperidin-3-yl]methanol is its versatility in various research applications, including medicinal chemistry, drug discovery, and neuroscience. It has also been shown to exhibit potent activity against various diseases, making it a promising candidate for the development of new therapeutics. However, one of the main limitations of [1-(5-Nitropyridin-2-yl)piperidin-3-yl]methanol is its relatively low solubility in water, which can make it difficult to work with in certain experimental settings.
Orientations Futures
There are several potential future directions for research on [1-(5-Nitropyridin-2-yl)piperidin-3-yl]methanol. One area of interest is the development of new [1-(5-Nitropyridin-2-yl)piperidin-3-yl]methanol derivatives with improved solubility and pharmacological properties. Another area of interest is the study of [1-(5-Nitropyridin-2-yl)piperidin-3-yl]methanol's potential use as a neuroprotective agent in the treatment of various neurological disorders. Additionally, the role of [1-(5-Nitropyridin-2-yl)piperidin-3-yl]methanol in the regulation of neurotransmitter systems in the brain warrants further investigation. Overall, [1-(5-Nitropyridin-2-yl)piperidin-3-yl]methanol represents a promising avenue for future research in the fields of medicinal chemistry, drug discovery, and neuroscience.
Applications De Recherche Scientifique
[1-(5-Nitropyridin-2-yl)piperidin-3-yl]methanol has been extensively studied for its potential applications in medicinal chemistry and drug discovery. It has been shown to exhibit potent activity against various diseases, including cancer, Alzheimer's disease, and Parkinson's disease. [1-(5-Nitropyridin-2-yl)piperidin-3-yl]methanol has also been studied for its potential use as a neuroprotective agent and as a tool for studying the role of neurotransmitters in the brain.
Propriétés
IUPAC Name |
[1-(5-nitropyridin-2-yl)piperidin-3-yl]methanol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15N3O3/c15-8-9-2-1-5-13(7-9)11-4-3-10(6-12-11)14(16)17/h3-4,6,9,15H,1-2,5,7-8H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JUHTWNDQTIGHFJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CN(C1)C2=NC=C(C=C2)[N+](=O)[O-])CO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15N3O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00386336 | |
| Record name | [1-(5-Nitropyridin-2-yl)piperidin-3-yl]methanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00386336 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
237.25 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
[1-(5-Nitropyridin-2-yl)piperidin-3-yl]methanol | |
CAS RN |
419542-61-3 | |
| Record name | [1-(5-Nitropyridin-2-yl)piperidin-3-yl]methanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00386336 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
















